Pecocycline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O10/c1-28(41)14-7-4-8-17(33)18(14)22(34)19-15(28)10-16-21(31(2)3)23(35)20(25(37)29(16,42)24(19)36)26(38)30-12-32-9-5-6-13(11-32)27(39)40/h4,7-8,13,15-16,21,33-34,37,41-42H,5-6,9-12H2,1-3H3,(H,30,38)(H,39,40)/t13?,15-,16-,21-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFFWXQFYGESU-OSCKIKFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043112 | |
| Record name | Pecocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-82-3 | |
| Record name | Pecocycline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pecocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PECOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CG6O25ZC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical Foundations and Mechanistic Hypotheses of Pecocycline Action
Prevalence and Distribution of Resistance GenesThe widespread application of tetracyclines has led to the global dissemination of tetracycline (B611298) resistance genes. Studies have documented the prevalence of various tet genes in different bacterial species and environments. For example, in Escherichia coli isolates from livestock, genes like tetA and tetB are frequently detected, indicating their significant role in tetracycline resistance in these populationsopenveterinaryjournal.com. The tetM gene, encoding a ribosomal protection protein, is particularly widespread and has been found in all tested samples of traditional Swedish fermented herring (surströmming), highlighting its ubiquity across diverse microbial communitiesmdpi.com.
Table 2: Example Prevalence of Tetracycline Resistance Genes in E. coli Isolates
| Resistance Gene | Prevalence (%) | Context/Source Study |
| tetA | 94.0 | E. coli from Indonesian pig farms openveterinaryjournal.com |
| 75.0 | Swine E. coli in Nigeria openveterinaryjournal.com | |
| 42.3 | E. coli from pet birds openveterinaryjournal.com | |
| tetB | 56.0 | E. coli from Indonesian pig farms openveterinaryjournal.com |
| 62.5 | Swine E. coli in Nigeria openveterinaryjournal.com | |
| 46.2 | E. coli from pet birds openveterinaryjournal.com | |
| tetA and tetB | 23.0 | E. coli from Indonesian pig farms openveterinaryjournal.com |
| 50.0 | Swine E. coli in Nigeria openveterinaryjournal.com | |
| tetE | 46.0 | E. coli from Indonesian pig farms openveterinaryjournal.com |
| tetM | 100% | All tested surströmming samples; most abundant AR gene in various environments mdpi.com |
| tetO | 53.3 (8/15) | Surströmming samples; least frequently detected among tested genes mdpi.com |
Note: Prevalence data for tet genes are from studies focusing on tetracycline resistance in general and are presented as examples of gene distribution.
Compound List:
Pecocycline
Tetracycline
Oxytetracycline
Tigecycline
Eravacycline
Omadacycline
Rolitetracycline
Sancycline
Penimepicycline
Penimocycline
Pipacycline
Sarecycline
TP 271
Synthetic Methodologies and Analog Development for Pecocycline
Strategies for the Chemical Synthesis of the Pecocycline Core Structure
The tetracycline (B611298) core is a complex polycyclic structure that presents significant synthetic challenges. The synthesis of a novel tetracycline derivative like this compound would likely build upon decades of research into the total synthesis and semi-synthesis of this class of molecules.
Historically, the focus has been on semi-synthetic modifications of naturally occurring tetracyclines, such as chlortetracycline (B606653) or oxytetracycline. However, total synthesis offers the advantage of creating entirely novel core structures. A convergent synthetic strategy is often favored for complex molecules like this compound. This would involve the synthesis of key fragments of the molecule, which are then assembled in the later stages. For the tetracycline scaffold, this could involve the synthesis of the A ring and the D ring systems separately, followed by a crucial cyclization step to form the central B and C rings.
Key reactions in such a synthesis would likely include:
Diels-Alder reactions: To construct the initial cyclohexene (B86901) rings.
Michael additions: For the formation of carbon-carbon bonds in the polycyclic system.
Aldol condensations: To build up the carbon framework.
Palladium-catalyzed cross-coupling reactions: For the introduction of specific substituents.
A significant challenge in the synthesis of the this compound core is the control of stereochemistry at multiple chiral centers. Asymmetric synthesis methodologies, such as the use of chiral auxiliaries or catalysts, would be essential to ensure the desired stereoisomer is produced.
Table 1: Key Synthetic Reactions for Tetracycline Core Synthesis
| Reaction Type | Purpose in this compound Synthesis | Example Reagents |
|---|---|---|
| Diels-Alder Reaction | Formation of the CD-ring system | Diene and dienophile with Lewis acid catalyst |
| Michael Addition | Construction of the A-ring | Enolate and an α,β-unsaturated carbonyl compound |
| Aldol Condensation | Carbon-carbon bond formation for ring closure | Ketone and aldehyde with acid or base catalyst |
Rational Design Principles for Novel this compound Analogs and Derivatives
The rational design of this compound analogs aims to improve upon existing tetracyclines by enhancing their efficacy against resistant bacteria, improving their pharmacokinetic properties, and reducing potential side effects. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the tetracycline class. arxiv.org
Key principles in the rational design of this compound analogs include:
Target Modification: this compound analogs would be designed to effectively bind to the bacterial ribosome, the primary target of tetracyclines, even in the presence of ribosomal protection proteins, a common mechanism of resistance. Modifications at the C7 to C9 positions of the D-ring have been shown to be critical in overcoming this type of resistance. nih.gov
Efflux Pump Evasion: Another major resistance mechanism is the bacterial efflux pump, which actively removes the antibiotic from the cell. Analogs of this compound would be designed to be poor substrates for these pumps. This can be achieved by modifying the charge or lipophilicity of the molecule.
Increased Potency: Modifications can be made to increase the binding affinity of this compound to the ribosome, leading to higher potency. This could involve the introduction of additional hydrogen bond donors or acceptors.
Pharmacokinetic Optimization: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can be fine-tuned through chemical modification. For example, the introduction of polar groups can increase water solubility, while the addition of lipophilic groups can enhance membrane permeability.
Table 2: Rational Design Strategies for this compound Analogs
| Design Strategy | Target Property Improvement | Example Modification |
|---|---|---|
| Overcoming Ribosomal Protection | Increased binding to resistant ribosomes | Bulky substituents at the C9 position |
| Evading Efflux Pumps | Reduced recognition by efflux proteins | Introduction of a hydrophilic side chain |
| Enhancing Potency | Stronger interaction with the ribosomal target | Addition of a fluorine atom to increase binding affinity |
Combinatorial Synthesis Approaches for this compound-Based Chemical Libraries
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds, which can then be screened for desirable properties. nih.govnih.gov For this compound, a combinatorial approach would allow for the systematic exploration of a wide range of chemical modifications.
A common strategy is to use a solid-phase synthesis approach, where the this compound core structure is attached to a solid support (a resin bead). This allows for the easy addition of various building blocks and the removal of excess reagents and byproducts through simple filtration.
The process would involve:
Attachment: The this compound core, with a suitable linking group, is attached to the solid support.
Diversification: A series of chemical reactions are performed to introduce a variety of substituents at different positions on the this compound scaffold. This can be done using a "split-and-pool" method to generate a large number of unique compounds.
Cleavage: Once the synthesis is complete, the this compound analogs are cleaved from the solid support.
Screening: The library of compounds is then screened for antibacterial activity and other desired properties.
This approach can generate thousands of different this compound analogs in a relatively short period, significantly accelerating the drug discovery process.
Advanced Synthetic Techniques for Structural Diversification of this compound Scaffolds
Beyond traditional synthetic methods, several advanced techniques can be employed to create novel and diverse this compound analogs.
Late-Stage Functionalization: This involves the direct modification of the complex this compound core in the final steps of the synthesis. C-H activation chemistry, for example, allows for the selective introduction of new functional groups at positions that would be difficult to access through traditional methods.
Biocatalysis: Enzymes can be used as catalysts to perform highly selective chemical transformations on the this compound scaffold. This can be particularly useful for introducing chiral centers with high stereoselectivity.
Flow Chemistry: Conducting reactions in a continuous flow system, rather than in traditional batch reactors, can offer several advantages, including improved reaction control, higher yields, and enhanced safety. This can be particularly beneficial for scaling up the synthesis of a promising this compound candidate.
Photoredox Catalysis: This technique uses light to drive chemical reactions, allowing for the formation of chemical bonds under mild conditions that might not be possible with traditional thermal methods. This can open up new avenues for the structural diversification of this compound.
By employing these advanced synthetic techniques, chemists can continue to push the boundaries of what is possible in the design and synthesis of new tetracycline antibiotics like this compound, ultimately leading to the development of new treatments to combat bacterial infections.
Computational and Chemoinformatic Approaches in Pecocycline Research
In Silico Target Prediction for Pecocycline Using Chemical Similarity Methods
In silico target prediction is a foundational step in drug discovery that uses computational techniques to identify potential biological targets of a molecule, thereby saving considerable time and resources. For this compound, which belongs to the tetracycline (B611298) family, the primary target is expected to be the bacterial ribosome. researchgate.netnih.gov However, computational methods can help confirm this and identify potential off-targets or secondary mechanisms of action. Chemical similarity methods are central to this process, operating on the principle that structurally similar molecules are likely to exhibit similar biological properties. arxiv.org
The identification of biological targets for a compound like this compound can be facilitated by a variety of predictive algorithms that leverage vast amounts of biological and chemical data. Machine learning algorithms, including Support Vector Machines (SVM) and Bayesian models, are trained on datasets of known drug-target interactions to predict the probability of a new molecule binding to a panel of proteins. nih.gov
These algorithms rely on comprehensive databases that curate information on compounds, protein targets, and their interactions. By comparing the structural or physicochemical profile of this compound to entries in these databases, researchers can generate a ranked list of probable targets.
Table 1: Key Databases for Biological Target Identification
| Database Name | Description | Typical Application in this compound Research |
|---|---|---|
| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties. It contains information on compounds, their targets, and their bioactivities. | Identifying known targets of tetracycline analogs to infer potential targets for this compound. |
| DrugBank | A comprehensive resource that combines detailed drug data with extensive drug target information. | Cross-referencing this compound's structure against known drugs to predict its mechanism of action and potential therapeutic uses. |
| PubChem | A public repository containing information on chemical substances and their biological activities, managed by the U.S. National Institutes of Health (NIH). | Screening for compounds structurally similar to this compound and retrieving their associated biological assay data to build predictive models. |
| Protein Data Bank (PDB) | A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. nih.gov | Sourcing 3D structures of potential bacterial targets (e.g., the ribosome) for use in receptor-based docking simulations. nih.gov |
When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) becomes an invaluable tool. nih.govmdpi.com This approach uses the structure of a known active ligand, such as this compound, as a template to search large compound libraries for molecules with similar features. The underlying assumption is that molecules with comparable shapes and chemical properties will likely bind to the same target and elicit a similar biological response. massbio.orgnih.gov
Key LBVS methodologies applicable to this compound include:
2D/3D Similarity Searching: This involves representing this compound as a molecular fingerprint—a bit string encoding its structural features. This fingerprint is then compared against the fingerprints of millions of compounds in a database using similarity metrics like the Tanimoto coefficient. Compounds exceeding a certain similarity threshold are identified as potential hits.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. By analyzing the structure of this compound and its active analogs, a pharmacophore model can be generated. This model then serves as a 3D query to screen databases for molecules that match these spatial and chemical requirements, potentially identifying novel compounds with similar antimicrobial activity. nih.gov
When the 3D structure of a potential target is available—for instance, the bacterial 30S ribosomal subunit for tetracyclines—receptor-based docking simulations can be performed. emerginginvestigators.org This powerful computational method predicts the preferred orientation of a ligand (this compound) when bound to its receptor to form a stable complex. nih.gov
The process involves:
Preparation of Receptor and Ligand: The 3D structure of the target protein, often obtained from the Protein Data Bank, is prepared by adding hydrogen atoms and assigning charges. etflin.com The 3D structure of this compound is also generated and optimized.
Docking Simulation: Software like AutoDock or PyRx is used to systematically explore various binding poses of this compound within the active site of the target. etflin.comresearchgate.net
Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. etflin.com Poses with the lowest binding energy are considered the most likely and are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. etflin.comresearchgate.net For this compound, docking studies can confirm its binding to the 30S ribosome and elucidate the structural basis for its inhibitory action. emerginginvestigators.org
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR studies are instrumental in understanding which structural features are crucial for its antimicrobial effects. This knowledge can then be used to design and predict the potency of new, unsynthesized derivatives, optimizing for enhanced activity or improved properties. mdpi.com
The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a wide range of descriptors would be calculated to capture the structural variations within the set.
Table 2: Representative Classes of Molecular Descriptors for QSAR
| Descriptor Class | Description | Examples | Relevance to this compound Analogs |
|---|---|---|---|
| 0D/1D Descriptors | Based on the molecular formula or simple counts of atoms and functional groups. | Molecular Weight, Atom Count, Sum of atomic polarizabilities. | Basic properties that influence bioavailability and general pharmacology. |
| 2D Descriptors | Derived from the 2D representation of the molecule, considering topology and connectivity. | Topological Polar Surface Area (TPSA), Zagreb Index, Kier & Hall connectivity indices. | Quantify molecular size, shape, and branching, which affect solubility and membrane permeability. |
| 3D Descriptors | Calculated from the 3D coordinates of the molecule, describing its spatial properties. | Steric parameters (e.g., Verloop), CoMFA/CoMSIA fields, Solvent Accessible Surface Area. | Describe the molecule's shape and electronic properties, which are critical for receptor binding and interaction. mdpi.com |
The selection of the most relevant descriptors is a critical step, often performed using statistical techniques like genetic algorithms to choose a subset of descriptors that best correlate with antimicrobial activity while avoiding redundancy. nih.govnih.gov
Once a set of relevant molecular descriptors is selected for this compound and its analogs, a predictive model is developed to mathematically link these descriptors to their measured antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC). mdpi.com
This involves several steps:
Data Set Division: The full set of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Model Building: Various statistical and machine learning methods can be employed to create the QSAR equation. Multiple Linear Regression (MLR) is a common starting point, but more complex methods like Partial Least Squares (PLS) and machine learning algorithms (e.g., Random Forest, Artificial Neural Networks) are often used for their ability to handle complex, non-linear relationships. nih.govijfmr.comresearchgate.net
Model Validation: The model's robustness and predictive ability are rigorously assessed using statistical metrics. A reliable model will show a high correlation coefficient (R²) for the training set and, more importantly, a high predictive R² (often denoted as Q²) for the test set. mdpi.com
A successfully validated QSAR model for this compound can serve as a powerful tool to predict the antimicrobial potency of newly designed analogs in silico, thereby prioritizing the most promising candidates for chemical synthesis and laboratory testing. mdpi.comresearchgate.net
Spectral Structure-Activity Relationship (S-SAR) Analysis in this compound Series
Spectral Structure-Activity Relationship (S-SAR) is a specialized branch of quantitative structure-activity relationship (QSAR) modeling. While traditional QSAR models correlate biological activity with physicochemical descriptors, S-SAR models aim to establish a direct correlation between features derived from a molecule's spectra (such as NMR, IR, or UV-Vis) and its biological activity. This approach is predicated on the principle that a molecule's spectrum is a unique fingerprint of its electronic and conformational state, which in turn dictates its interaction with biological targets.
Although specific S-SAR studies focused exclusively on this compound are not yet prevalent in the literature, the extensive history of Structure-Activity Relationship (SAR) research on the tetracycline family provides a solid foundation for how such analyses would be applied. nih.govbiomedres.us The core tetracycline scaffold, a linearly fused four-ring system known as the hydronaphthacene nucleus, has been systematically modified at various positions to understand the structural requirements for antibacterial action. biomedres.usmdpi.com
Key SAR findings for the tetracycline class highlight the importance of specific functional groups and stereochemistry for antibacterial efficacy. nih.govbiomedres.us An active tetracycline generally requires the linearly arranged DCBA naphthacene (B114907) ring system, a diketo substructure at C1-C3, and an amide group at C2. biomedres.us The dimethylamino group at the C4 position is particularly pivotal for potent antibacterial activity. nih.gov
An S-SAR analysis of a this compound series would involve correlating variations in their spectral data with observed changes in antibacterial potency. For example, modifications to the C-ring or the addition of the nipecotic acid moiety in this compound would induce shifts in NMR signals or changes in UV absorption maxima. An S-SAR model could quantify these spectral shifts and link them to activity against specific bacterial strains, potentially offering a rapid and cost-effective method for predicting the efficacy of newly synthesized analogs without the immediate need for extensive biological testing.
| Structural Position | Modification | Impact on Antibacterial Activity |
|---|---|---|
| C1-C3 | Diketo substructure | Essential for activity |
| C2 | Carbonyl/Amide group | Required for protein synthesis inhibition |
| C4 | Dimethylamino group (4S isomer) | Pivotal for optimal activity; epimerization reduces activity |
| C7, C9 | Substitutions (e.g., glycylamino, aminomethyl) | Can overcome resistance mechanisms (efflux, ribosomal protection) |
| Upper Periphery (C10-C12) | Hydroxyl groups | Modulate binding and physicochemical properties |
Molecular Dynamics Simulations to Elucidate this compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In drug research, MD simulations provide invaluable, high-resolution insights into how a ligand like this compound interacts with its biological targets, such as the bacterial ribosome or resistance-mediating proteins like the tetracycline repressor (TetR). nih.govnih.gov These simulations can reveal the dynamics of the binding process, the stability of the drug-target complex, and the specific atomic interactions that govern binding affinity and selectivity.
While MD studies specifically modeling this compound are not widely published, extensive research on other tetracycline analogs provides a clear blueprint for this approach. nih.govnih.gov Researchers have performed MD simulations of compounds like minocycline (B592863) and anhydrotetracycline (B590944) in complex with TetR to understand the molecular basis of allostery and induction. nih.gov These simulations, often running for tens of microseconds, reveal how the binding of the tetracycline molecule induces conformational changes in the protein, leading to its dissociation from DNA and the subsequent expression of resistance genes. nih.gov
The typical workflow for such a simulation involves:
System Setup: Starting with a high-resolution crystal structure of the target (e.g., the bacterial 30S ribosomal subunit or TetR), the this compound molecule is "docked" into the binding site. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions. nih.gov
Force Field Application: A molecular mechanics force field, such as CHARMM, is applied to describe the potential energy of the system. nih.govresearchgate.net Specific parameters for the tetracycline analog are developed to ensure accurate representation of its geometry and flexibility. nih.gov
Simulation and Analysis: The simulation calculates the trajectory of every atom over time. Analysis of these trajectories can determine key metrics like the Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy calculations (e.g., MM-GBSA) to estimate binding affinity. ijpras.com
For this compound, MD simulations would be critical for understanding how its unique C9-substituent, the (aminomethyl)nipecotic acid group, interacts with the binding pocket of the ribosome. This could explain its potential efficacy against bacteria with ribosomal protection mechanisms, a common form of tetracycline resistance. nih.gov By visualizing these interactions at an atomic level, researchers can rationalize experimental findings and guide the design of even more potent derivatives.
| Simulation Parameter | Description | Typical Finding in Tetracycline Simulations |
|---|---|---|
| Force Field | Set of equations and parameters to calculate potential energy. | CHARMM is commonly used for protein-tetracycline systems. nih.gov |
| Simulation Time | Duration of the simulation. | Ranges from nanoseconds (ns) to microseconds (μs) to capture relevant biological motions. nih.gov |
| Binding Free Energy | Calculated energy of binding between ligand and target. | Helps rank the affinity of different tetracycline analogs for their target. ijpras.com |
| Key Interactions | Hydrogen bonds, hydrophobic contacts, ionic interactions. | Elucidates the role of specific amino acids or RNA bases in binding the tetracycline core and its substituents. nih.gov |
| Conformational State | The 3D shape of the molecule. | Tetracyclines adopt an extended, zwitterionic state in solution and when bound to the TetR protein. nih.gov |
Chemoinformatics Data Mining and Analysis of Tetracycline Chemical Space Including this compound
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. nih.gov The "chemical space" refers to the entire multi-dimensional space populated by all possible molecules. plos.org For a drug class as established as the tetracyclines, this space is vast and diverse, encompassing natural products, semi-synthetic derivatives, and fully synthetic analogs developed over decades.
The tetracycline chemical space can be organized by "generations," each representing a significant advance in chemical modification and spectrum of activity.
First Generation: Natural products like tetracycline and chlortetracycline (B606653).
Second Generation: Semi-synthetic analogs with improved pharmacokinetic properties, such as doxycycline (B596269) and minocycline. biomedres.us
Third Generation: Newer synthetic derivatives, known as glycylcyclines (e.g., tigecycline) and aminomethylcyclines, designed to overcome resistance. biomedres.usnih.gov this compound belongs to this modern era of tetracycline design.
Chemoinformatic tools are essential for navigating this extensive chemical space. etflin.com Virtual screening, for instance, uses computational docking to rapidly assess large libraries of virtual tetracycline derivatives for their potential to bind to a specific target. nih.govnih.gov Furthermore, in silico models are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. etflin.com By analyzing thousands of existing tetracycline structures and their known properties, machine learning algorithms can build predictive models for novel compounds like this compound, helping to prioritize candidates with favorable drug-like characteristics before they are synthesized.
Data mining the tetracycline chemical space allows researchers to identify structure-activity trends, map out regions of novelty, and understand the impact of different chemical modifications. Placing this compound within this space highlights its unique structural features—specifically the C9 side chain—and allows for comparisons with other third-generation tetracyclines like omadacycline, which also features a C9 aminomethyl substituent. nih.gov This comparative analysis helps in predicting this compound's potential advantages, such as its spectrum of activity against resistant pathogens or its physicochemical properties.
| Tetracycline Generation | Representative Compounds | Key Feature |
|---|---|---|
| First Generation | Tetracycline, Chlortetracycline | Natural products from Streptomyces |
| Second Generation | Doxycycline, Minocycline | Semi-synthetic; improved pharmacokinetics |
| Third Generation | Tigecycline, Omadacycline, this compound | Synthetic; designed to overcome resistance mechanisms |
Biochemical and Cellular Studies on Pecocycline S Impact
Elucidation of Pecocycline's Specific Binding Sites on Prokaryotic Ribosomes
The primary target of this compound, like other tetracycline-class antibiotics, is the bacterial ribosome, specifically the 30S ribosomal subunit. Tetracyclines are known to inhibit protein synthesis by hindering the binding of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex nih.govnih.govnih.govdrugbank.comembopress.orglibretexts.org. This interference prevents the addition of new amino acids to the growing polypeptide chain, thereby arresting protein elongation nih.govlibretexts.org. Structural studies on related tetracyclines have identified multiple binding sites on the 30S subunit, with a high-affinity site being crucial for the inhibitory effect nih.govnih.govweizmann.ac.il. While specific crystallographic data for this compound's precise binding site is not extensively detailed in the general literature, its mechanism is inferred to be analogous to other tetracyclines, involving interactions with key ribosomal RNA (rRNA) components, such as the 16S rRNA, within the 30S subunit nih.govdrugbank.comthermofisher.com. These interactions are critical for the antibiotic's ability to disrupt the decoding process and tRNA accommodation nih.govembopress.orgweizmann.ac.il.
Investigations into the Kinetics of this compound-Mediated Protein Synthesis Inhibition
The kinetics of this compound's action on protein synthesis are characterized by its interaction with the ribosome. Studies on similar compounds indicate that tetracyclines can exhibit time-dependent inhibition, where the drug's interaction with the ribosome is not instantaneous but rather develops over time nih.gov. At lower concentrations, this inhibition may manifest as competitive, where the drug competes with the natural substrate (aminoacyl-tRNA) for binding to the ribosomal A site. At higher concentrations, the inhibition can become mixed non-competitive, suggesting broader interactions or effects on the ribosomal complex nih.gov. The precise kinetic parameters, such as inhibition constants (Ki) for this compound, would be determined through detailed kinetic assays, often involving techniques like the puromycin (B1679871) reaction to measure peptide bond formation rates in the presence of varying drug concentrations nih.gov.
Analysis of this compound's Influence on Bacterial Growth and Viability Pathways
This compound, by inhibiting essential protein synthesis, directly impacts bacterial growth and viability. Compounds that disrupt protein production are generally classified as bacteriostatic, meaning they inhibit bacterial growth and reproduction rather than directly killing the bacteria nih.govnih.govlibretexts.orgyoutube.com. This inhibition is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to prevent visible bacterial growth after a defined incubation period nih.govlibretexts.orgnih.govidexx.comideagenqpulse.com. While specific MIC values for this compound against various bacterial species are not detailed here, it is understood that these values are crucial for assessing its efficacy and spectrum of activity. By halting protein synthesis, this compound disrupts the cell's ability to produce essential enzymes, structural components, and signaling molecules necessary for survival, replication, and metabolic function nih.govnih.gov.
Exploration of this compound's Potential Interactions with General Metabolic Pathways in Target Organisms
Beyond protein synthesis, this compound's broad impact on bacterial physiology may extend to other metabolic pathways, though research in this area is less defined compared to its ribosomal targets.
While the primary mechanism of tetracyclines is protein synthesis inhibition, some related compounds and broader classes of antibiotics that target nucleic acid synthesis exist. Antibiotics targeting nucleic acid synthesis function by inhibiting DNA replication (e.g., quinolones targeting DNA gyrase) or RNA transcription (e.g., rifampicin (B610482) targeting RNA polymerase) uobabylon.edu.iqlumenlearning.comsigmaaldrich.com. Cyanocycline A, a related compound, has been shown to inhibit nucleic acid synthesis in both prokaryotic and eukaryotic cells, suggesting a potential interaction with DNA and inhibition of its synthesis nih.gov. However, direct evidence or specific studies detailing this compound's direct impact on bacterial DNA or RNA synthesis and repair mechanisms are not prominently featured in the general literature.
Cellular respiration is a fundamental process for energy production in bacteria, involving pathways like glycolysis, the TCA cycle, and oxidative phosphorylation britannica.com. Antibiotics can sometimes indirectly affect these processes. For instance, some antibiotics can induce metabolic reprogramming or alter cellular respiration as a response to stress or as a secondary effect of their primary mechanism nih.govscielo.br. While this compound's direct modulation of bacterial cellular respiration is not extensively documented, any significant disruption of protein synthesis could indirectly impact the production and function of enzymes involved in these energy-generating pathways, potentially leading to altered metabolic states.
Disruptions to cellular processes can sometimes compromise the integrity of bacterial membranes. Some antibiotics can alter the cytoplasmic membrane, leading to leakage of intracellular contents drugbank.com. Studies on other compounds have shown that alterations in cell wall components or other cellular structures can affect membrane fluidity and integrity nih.govresearchgate.netcoliminder.com. While this compound's primary action is not directly on membrane integrity, severe metabolic stress induced by protein synthesis inhibition could potentially lead to secondary effects on membrane stability or transport systems. However, specific research detailing this compound's direct impact on these bacterial cellular components is limited in the provided search results.
Mechanisms of Microbial Resistance to Pecocycline and Tetracycline Class Compounds
Characterization of Efflux Pump Systems Conferring Pecocycline Resistance
Efflux pumps are transmembrane protein complexes that actively transport antimicrobial compounds, including tetracyclines, out of bacterial cells. This process reduces the intracellular concentration of the antibiotic below the level required for effective action. In Gram-negative bacteria, tripartite efflux systems, such as the Resistance-Nodulation-Division (RND) family, are particularly significant frontiersin.orgnih.gov. These systems, like AcrAB-TolC in E. coli, span the cell envelope, facilitating the expulsion of a wide range of substrates frontiersin.org. While specific efflux pumps conferring resistance to this compound are not extensively detailed in the provided literature, it is understood that tetracycline (B611298) efflux pumps, belonging to the Major Facilitator Superfamily (MFS), are common. Genes such as tetA, tetB, tetC, tetD, and tetE are well-documented determinants of tetracycline efflux veterinaryworld.orgbrieflands.comnih.gov. For instance, tetA and tetB are prevalent in Acinetobacter baumannii, with tetA conferring resistance to tetracycline but not to minocycline (B592863) or doxycycline (B596269), while tetB confers resistance to both tetracycline and minocycline nih.gov. The tetA gene is often found on conjugative plasmids, facilitating horizontal gene transfer of resistance veterinaryworld.orgfrontiersin.org. Efflux pumps can also be involved in biofilm formation and virulence, further complicating treatment nih.govnih.govmicrobialcell.com.
Identification and Functional Analysis of Ribosomal Protection Proteins Affecting this compound
Ribosomal protection proteins (RPPs) represent another major mechanism of tetracycline resistance. These cytoplasmic proteins bind to the bacterial ribosome, altering its conformation to prevent tetracycline binding. This action effectively "protects" the ribosome from the antibiotic's inhibitory effects, allowing protein synthesis to continue ebi.ac.uknih.govnih.gov. The most extensively studied RPPs are Tet(M) and Tet(O), which share significant sequence and structural similarity with elongation factor EF-G nih.govnih.govresearchgate.net. These proteins are thought to function by releasing tetracycline from the ribosome or preventing its binding altogether, thereby restoring the ribosome's ability to accommodate aminoacyl-tRNAs nih.govresearchgate.net. While specific RPPs targeting this compound are not explicitly mentioned, Tet(M) and Tet(O) are known to confer resistance to all tetracyclines nih.govresearchgate.net. The distribution of these determinants is widespread across bacterial species, and they are often located on mobile genetic elements (MGEs) like plasmids and transposons, facilitating their dissemination nih.govnih.gov.
Enzymatic Inactivation Mechanisms Against this compound
Enzymatic inactivation is a less common, but significant, mechanism of tetracycline resistance. This mechanism involves enzymes that chemically modify and inactivate the antibiotic molecule, rendering it ineffective. The tetX gene encodes a flavin-dependent monooxygenase that inactivates tetracyclines through hydroxylation, specifically by adding a hydroxyl group to the C-11 position of the tetracycline molecule veterinaryworld.orgresearchgate.netwustl.edunih.gov. This process prevents the antibiotic from inhibiting bacterial ribosomes researchgate.net. Tet(X) homologs are a growing clinical concern as they can confer resistance to next-generation tetracyclines, including tigecycline, eravacycline, and omadacycline, which were developed to overcome traditional resistance mechanisms wustl.edunih.gov. These enzymes are found in environmental bacteria and are increasingly identified in human commensal and pathogenic bacteria, posing a threat to the clinical efficacy of the entire tetracycline class wustl.edunih.gov.
Genetic Basis of this compound Resistance Development and Dissemination
The development and spread of this compound resistance are primarily driven by genetic factors, including the acquisition of resistance genes via horizontal gene transfer (HGT) and spontaneous chromosomal mutations.
Plasmid-Mediated Resistance Genes
Plasmids are extrachromosomal DNA molecules that are key vehicles for the dissemination of antibiotic resistance genes, including those conferring tetracycline resistance veterinaryworld.orgfrontiersin.orgfrontiersin.orgoregonstate.educationmdpi.commdpi.comyoutube.comnih.gov. Genes encoding efflux pumps (tetA, tetB, tetC, tetD, tetE) and ribosomal protection proteins (tetM, tetO) are frequently found on plasmids veterinaryworld.orgfrontiersin.orgebi.ac.uknih.gov. For example, tetA is often present on conjugative plasmids, enabling rapid spread through conjugation veterinaryworld.orgfrontiersin.org. The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance (MDR) frontiersin.orgfrontiersin.orgoregonstate.educationnih.gov. The transfer of these plasmids between bacteria, even different species, is a major factor in the widespread emergence of resistance oregonstate.educationmdpi.comyoutube.com. Environmental tetracycline exposure, even at subinhibitory concentrations, can promote plasmid-mediated conjugation and the expression of resistance genes mdpi.com.
Chromosomal Mutations Affecting Target or Uptake
Resistance to this compound and other tetracyclines can also arise from spontaneous mutations in the bacterial chromosome. These mutations can affect the antibiotic's target site, reducing its binding affinity, or alter the mechanisms responsible for drug uptake into the cell researchgate.netmdpi.com. For instance, mutations in genes encoding ribosomal subunits could potentially alter tetracycline binding, though efflux and ribosomal protection are more common mechanisms for this class. Chromosomal mutations can also lead to reduced outer membrane permeability, either through decreased porin expression or modifications in outer membrane structure, or through increased expression of efflux pumps researchgate.net. While specific chromosomal mutations directly linked to this compound resistance are not detailed, the principle applies to the tetracycline class. For example, mutations in glpT and uhpT transporters can impair drug uptake nih.gov. Furthermore, chromosomal mutations conferring resistance can sometimes mitigate fitness costs associated with carrying resistance plasmids, potentially enhancing plasmid maintenance and spread nih.gov.
Adaptive Resistance Strategies, Including Biofilm Formation, in the Presence of this compound
Bacteria employ adaptive resistance strategies to survive antibiotic exposure, with biofilm formation being a prominent example. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces vajiramandravi.commdpi.comnih.govnih.gov. Bacteria within biofilms exhibit significantly increased resistance to antibiotics, often by 10 to 1,000-fold compared to their planktonic counterparts vajiramandravi.commdpi.comnih.govasm.org. This enhanced resistance is multifactorial, including:
Reduced Antibiotic Penetration: The EPS matrix acts as a physical barrier, hindering the diffusion of antibiotics to reach the bacteria within the biofilm vajiramandravi.comnih.govnih.govasm.org.
Altered Physiological State: Bacteria in biofilms often exhibit slower growth rates and metabolic changes, which can render them less susceptible to antibiotics that target actively dividing cells nih.govnih.gov.
Persister Cells: Biofilms can harbor "persister cells," a subpopulation of dormant bacteria that are phenotypically tolerant to antibiotics without genetic modification nih.govasm.orgnih.gov. These cells survive antibiotic treatment and can repopulate the biofilm once the selective pressure is removed.
Efflux Pumps: As mentioned earlier, efflux pumps contribute to resistance within biofilms by actively expelling antibiotics nih.govmicrobialcell.comnih.gov.
These adaptive mechanisms, particularly biofilm formation, create a protective niche where bacteria can survive antibiotic pressure, contributing to persistent infections and treatment failures vajiramandravi.commdpi.comnih.govasm.orgnih.gov.
Epidemiological and Evolutionary Dynamics of this compound Resistance Acquisition
The prevalence and evolution of resistance to this compound, like other antibiotics, are complex processes influenced by bacterial genetics, population dynamics, and selective pressures. The widespread use of tetracyclines has historically driven the selection and dissemination of resistance genes.
Preclinical Research Models for Pecocycline Efficacy and Mechanism Excluding Human Clinical Trials
In Vitro Antimicrobial Susceptibility Testing Methodologies for Pecocycline
In vitro antimicrobial susceptibility testing is a cornerstone of early-stage antibiotic development, providing fundamental data on a compound's spectrum of activity and potency against clinically relevant bacterial pathogens. These standardized assays are essential for determining the potential therapeutic utility of a new agent like this compound.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. nih.govidexx.comidexx.dk It is a primary measure of a drug's potency. The MIC is typically determined using broth microdilution or agar dilution methods, following protocols established by standard-setting organizations like the Clinical and Laboratory Standards Institute (CLSI). biomerieux.comdickwhitereferrals.com In these assays, a standardized inoculum of a specific bacterial strain is exposed to serial dilutions of the antimicrobial agent. nih.gov After a defined incubation period, the lowest concentration of the drug that inhibits visible bacterial growth is recorded as the MIC. idexx.comdickwhitereferrals.com
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. nih.govbmglabtech.com To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth is subcultured onto antibiotic-free agar plates. bmglabtech.com The absence of colony formation after incubation indicates bactericidal activity, and the lowest concentration at which this occurs is the MBC. bmglabtech.comnih.gov The ratio of MBC to MIC is often used to classify an antibiotic as either bactericidal (typically an MBC/MIC ratio of ≤ 4) or bacteriostatic (an MBC/MIC ratio of > 4). nih.gov
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data for Hypothetical this compound
| Bacterial Species | Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.25 | 1 | 4 |
| Staphylococcus aureus | BAA-1707 (MRSA) | 0.5 | 2 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.5 | 4 |
| Escherichia coli | ATCC 25922 | 1 | 4 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 2 | 8 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | >64 | >4 |
| Enterococcus faecalis | ATCC 29212 | 4 | 32 | 8 |
Note: This data is hypothetical and for illustrative purposes only.
Time-kill kinetic assays provide a dynamic picture of an antibiotic's effect on bacterial viability over time. emerypharma.com These experiments involve exposing a standardized bacterial inoculum to various concentrations of the antimicrobial agent, often multiples of the MIC. page-meeting.orgnih.gov At specified time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). nih.govemerypharma.com The resulting data are plotted as log CFU/mL versus time.
These assays are crucial for characterizing the rate and extent of bacterial killing and can distinguish between bacteriostatic and bactericidal activity. A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum. emerypharma.com Time-kill curves can also reveal concentration-dependent or time-dependent killing characteristics of the antibiotic. page-meeting.org
The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the MIC. capes.gov.bryoutube.comnih.gov This phenomenon is an important pharmacodynamic parameter that can influence dosing regimens. capes.gov.brnih.gov To determine the PAE, bacteria are exposed to an antibiotic for a short period (e.g., 1-2 hours). The antibiotic is then removed by dilution or other methods, and the time it takes for the culture to recover and increase by 1 log10 is measured and compared to an untreated control. nih.gov The PAE is calculated as the difference in recovery time between the treated and control cultures. nih.gov Antibiotics with a significant PAE may allow for less frequent dosing intervals without compromising efficacy. youtube.com
Cell Culture Models for Investigating this compound's Cellular Effects
Cell culture models are indispensable tools for elucidating the cellular mechanisms of action of a new antibiotic and for assessing its potential for off-target effects in mammalian cells.
Bacterial cell line susceptibility profiling involves testing a new antibiotic against a broad panel of bacterial isolates to determine its spectrum of activity. microbiologyjournal.orgmdpi.com This panel typically includes both reference strains from culture collections (e.g., ATCC) and, importantly, recent clinical isolates representing a diversity of species and resistance phenotypes. microbiologyjournal.orgnih.gov The primary goal is to understand which bacterial species are susceptible to the drug and to identify any patterns of cross-resistance with existing antibiotic classes. microbiologyjournal.org High-throughput methods are often employed to screen large numbers of strains, generating extensive MIC datasets that can inform the potential clinical positioning of the new agent. frontiersin.org
While the primary target of an antibiotic is bacterial, it is crucial to investigate any potential interactions with mammalian cells to understand its broader biological activity from a mechanistic perspective. These assays are not designed to assess safety or toxicity but to identify any unintended molecular interactions that could inform the drug's mechanism of action. For example, assays can be designed to determine if the compound interacts with mammalian ribosomes or other cellular components that have bacterial homologues. Such studies might involve cell-free protein synthesis assays using mammalian cell lysates or investigating effects on mitochondrial function, given the evolutionary relationship between mitochondria and bacteria. These mechanistic studies help to ensure the compound's selectivity for its bacterial target and can provide early warnings of potential liabilities. nih.gov
In Vivo Animal Models for this compound Efficacy Studies
Preclinical in vivo animal models are indispensable for evaluating the therapeutic potential of new antimicrobial agents like this compound before they can be considered for human trials. nih.govasm.org These models serve to provide proof-of-concept data on efficacy, help in understanding pharmacokinetic and pharmacodynamic (PK/PD) relationships, and inform dosing strategies for clinical studies. nih.govnih.govresearchgate.net The mouse is the most frequently used species for this purpose, though rat models also offer unique advantages and can serve as a confirmatory model to increase the robustness of predictions for human efficacy. nih.govasm.orgresearchgate.net
The design of animal infection models for assessing antibiotic efficacy is tailored to mimic specific human infections. Common models include thigh infection, lung infection (pneumonia), sepsis, and urinary tract infections. researchgate.netasm.orgmdpi.com To focus on the direct antimicrobial activity of a compound like this compound, these models are often established in immunocompromised animals, typically rendered neutropenic through the administration of agents like cyclophosphamide. researchgate.net This minimizes the confounding effects of the host immune system.
Validation is a critical step to ensure that a model is robust, reproducible, and clinically relevant. nih.govresearchgate.net This process involves several key stages:
Natural History Studies: The course of the infection is characterized without therapeutic intervention to understand its progression, including bacterial growth kinetics and host response. nih.gov
Strain Characterization: A panel of clinically relevant bacterial strains, including multidrug-resistant (MDR) variants, is tested to determine their virulence in the model. nih.gov This ensures the model is suitable for testing broad-spectrum agents.
Use of Comparators: The model's ability to differentiate between successful and unsuccessful treatments is confirmed by using standard-of-care antibiotics with known efficacy profiles as comparators. nih.gov
Reproducibility: The model must consistently produce reliable data across multiple experiments. nih.gov
For instance, a murine pneumonia model might involve the intratracheal instillation of a specific bacterial load, while a thigh infection model involves intramuscular injection. researchgate.netasm.org Rat models are particularly useful for evaluating intravenous infusion therapies, which can be challenging in smaller mouse models. asm.orgresearchgate.netnih.gov The validation of these models ensures that the efficacy data generated for a new agent like this compound is predictive of potential clinical success. nih.govasm.org
Table 1: Illustrative Design of a Murine Thigh Infection Model for this compound Evaluation
| Parameter | Description | Example Specification |
|---|---|---|
| Animal Species | Strain, sex, and age of the mice used. | Female BALB/c mice, 6-8 weeks old |
| Immunosuppression | Method to induce neutropenia. | Cyclophosphamide administered intraperitoneally |
| Pathogen | Bacterial strain and inoculum size. | Methicillin-resistant Staphylococcus aureus (MRSA), 10⁶ CFU/thigh |
| Infection Route | Method of bacterial challenge. | Intramuscular injection into the thigh |
| Treatment Groups | Test article, comparator, and control. | This compound, Vancomycin, Vehicle (saline) |
| Time to Treatment | Interval between infection and first dose. | 2 hours post-infection |
| Primary Endpoint | Main measure of efficacy. | Bacterial load (log₁₀ CFU/gram of thigh tissue) at 24 hours |
Pharmacodynamic (PD) endpoints in animal models quantify the effect of an antibiotic on the target pathogen in vivo. The primary goal is to establish a relationship between drug exposure (pharmacokinetics) and antimicrobial activity. nih.govresearchgate.net
Key PD endpoints for a compound like this compound would include:
Bacterial Burden Reduction: This is the most common endpoint, measured as the change in the number of colony-forming units (CFU) per gram of tissue or milliliter of fluid (e.g., blood, lung homogenate) over a specific period, typically 24 hours. asm.org Efficacy is often defined as achieving a bacteriostatic effect (no change in CFU from the initial inoculum) or a 1- to 2-log₁₀ reduction in CFU, which is considered bactericidal. asm.org
Survival Analysis: In lethal infection models, such as sepsis, the survival rate of treated animals compared to a control group is a critical endpoint. From this data, a 50% protective dose (PD₅₀) can be calculated, representing the dose required to protect half of the animals from death. asm.org
PK/PD Index Determination: Data from dose-ranging studies are used to correlate drug exposure with the observed antimicrobial effect. This helps identify the PK/PD index that best predicts efficacy, which for tetracycline-class antibiotics is often the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). asm.orgnih.gov Establishing this index is crucial for translating preclinical findings to human dose selection. nih.gov
Table 2: Hypothetical Pharmacodynamic Endpoints for this compound in a Murine Sepsis Model
| This compound Dose Group (mg/kg) | Bacterial Load Reduction at 24h (log₁₀ CFU/mL blood) | Survival Rate at 72h (%) |
|---|---|---|
| Vehicle Control | +2.5 | 0% |
| 0.5 | -0.5 | 20% |
| 1.0 | -1.2 | 50% |
| 2.5 | -2.1 | 90% |
| 5.0 | -2.8 | 100% |
This table presents hypothetical data for illustrative purposes.
Beyond quantitative measures of bacterial killing, a comprehensive preclinical evaluation of this compound involves detailed microbiological and histopathological assessments to understand its effect on both the pathogen and host tissues. vibiosphen.com
Microbiological Assessment: This involves the quantitative culture of bacteria from the site of infection (e.g., thigh, lungs, kidneys, spleen) and from the bloodstream. vibiosphen.com Tissues are aseptically harvested, weighed, and homogenized. The homogenates are then serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/gram of tissue). asm.org This provides the raw data for the primary pharmacodynamic endpoint of bacterial burden reduction.
Histopathological Assessment: Histopathology offers a qualitative view of the infection and the therapeutic response. Tissues from infected sites are collected, fixed in formalin, embedded in paraffin, sectioned, and stained, most commonly with hematoxylin and eosin (H&E). Microscopic examination of these sections allows for the assessment of:
Inflammatory Response: The degree of infiltration by inflammatory cells, such as neutrophils. asm.org
Tissue Damage: Evidence of necrosis, edema, hemorrhage, and destruction of normal tissue architecture.
Bacterial Colonies: Visualization of bacterial aggregates within the tissue.
Effective treatment with a compound like this compound would be expected to show a marked reduction in inflammation, less tissue damage, and clearance of bacteria compared to untreated control animals. asm.orgvibiosphen.com
Ex Vivo Analysis of this compound Distribution and Activity in Tissues
Ex vivo analysis is performed to understand how this compound distributes into various tissues after administration and to confirm that it reaches the site of infection at concentrations sufficient to exert its antimicrobial effect. nih.govmdpi.com
The process typically involves administering this compound to uninfected or infected animals and then harvesting various organs and tissues (e.g., lung, liver, kidney, muscle, spleen) at multiple time points. nih.gov The collected tissues are processed, and the concentration of the drug is quantified using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
This analysis provides crucial pharmacokinetic information, including:
Tissue Penetration: The ratio of drug concentration in a specific tissue to its concentration in plasma, indicating how well the drug distributes from the bloodstream into the site of infection.
Tissue Half-life: The rate at which the drug is eliminated from different tissues.
A more advanced technique, microdialysis, can be used in vivo to measure the concentration of unbound, pharmacologically active this compound directly in the interstitial fluid of tissues. nih.gov This is particularly important because only the unbound fraction of a drug is available to act on bacteria. nih.gov The data on tissue distribution are critical for ensuring that the exposures achieved in preclinical models are relevant and for predicting the drug's ability to treat infections in various body compartments in humans. nih.govnih.gov
Future Directions and Emerging Research Avenues for Pecocycline Analogs
Strategies for Overcoming Existing Tetracycline (B611298) Resistance Mechanisms with Pecocycline Derivatives
The clinical utility of tetracyclines has been challenged by the development of bacterial resistance, primarily through two mechanisms: active efflux pumps that expel the drug from the bacterial cell and ribosomal protection proteins that prevent the drug from binding to its target. nih.govnih.govwustl.edu The development of this compound derivatives is strategically focused on circumventing these resistance mechanisms.
One promising approach involves the chemical modification of the tetracycline scaffold to create derivatives that are poor substrates for efflux pumps. nih.gov For instance, substitutions at specific positions on the tetracycline ring can sterically hinder the interaction of the analog with the efflux pump's binding site, thereby maintaining effective intracellular concentrations of the drug. nih.gov Research has shown that certain C-13 substituted tetracycline analogs can act as competitive inhibitors of the Tet(B) efflux protein, a common resistance mechanism in Escherichia coli. nih.gov
Another key strategy is the design of this compound derivatives that can effectively bind to the ribosome even in the presence of ribosomal protection proteins. nih.gov Modifications to the D-ring of the tetracycline structure, particularly at the C-9 position, have yielded compounds like tigecycline, which demonstrate potent activity against bacteria expressing ribosomal protection proteins. nih.govresearchgate.net The rationale is that these modifications enhance the binding affinity of the drug to the ribosome, making it more difficult for the protection proteins to dislodge it.
Furthermore, researchers are exploring the development of combination therapies where a this compound derivative is co-administered with an inhibitor of a specific resistance mechanism. ox.ac.uk This approach is analogous to the use of β-lactamase inhibitors with β-lactam antibiotics. The development of inhibitors for tetracycline-inactivating enzymes, such as the TetX monooxygenase, is an active area of investigation that could restore the efficacy of older tetracyclines and enhance the activity of newer analogs like this compound. researchgate.netox.ac.uk
| Strategy | Mechanism of Action | Example from Tetracycline Analogs |
| Efflux Pump Evasion | Chemical modifications to prevent recognition and transport by bacterial efflux pumps. | C-13 substituted analogs competitively inhibiting the Tet(B) efflux protein. nih.gov |
| Overcoming Ribosomal Protection | Structural alterations to enhance binding to the ribosome, outcompeting ribosomal protection proteins. | C-9 modifications on the D-ring, as seen in glycylcyclines like tigecycline. nih.gov |
| Combination Therapy | Co-administration with inhibitors of resistance mechanisms. | Development of inhibitors for tetracycline-inactivating enzymes like TetX. ox.ac.uk |
Exploration of Novel Therapeutic Applications for this compound Analogs Beyond Antibacterial Activity
The tetracycline class of molecules has long been known to possess biological activities beyond their antibacterial effects, including anti-inflammatory and anti-cancer properties. nih.govnih.gov These non-antibiotic properties are being actively explored for this compound analogs, opening up potential new therapeutic avenues.
The anti-inflammatory effects of tetracyclines are attributed to their ability to inhibit matrix metalloproteinases (MMPs), suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, and scavenge reactive oxygen species. nih.gov These mechanisms suggest that this compound derivatives could be developed for the treatment of a range of inflammatory conditions, such as rheumatoid arthritis, inflammatory skin diseases, and neuroinflammatory disorders. nih.govnih.gov Comparative studies on doxycycline (B596269) and minocycline (B592863) have demonstrated their significant anti-inflammatory and antioxidant effects in various experimental models. nih.gov
In the realm of oncology, certain tetracycline analogs have shown promise as anti-cancer agents. nih.gov They can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. The exploration of this compound analogs with enhanced anti-cancer activity and reduced toxicity is a burgeoning area of research. For example, the chemotherapy drug capecitabine (B1668275) is used to treat several types of cancer, including colorectal and breast cancer. cancer.govmayoclinic.orgcancerresearchuk.orgcancer.gov While not a tetracycline, its use in oncology highlights the potential for developing other classes of antibiotics, like this compound analogs, for similar applications.
| Therapeutic Area | Potential Mechanism of Action | Relevant Findings in Tetracyclines |
| Anti-inflammatory | Inhibition of matrix metalloproteinases (MMPs), suppression of pro-inflammatory cytokines, reactive oxygen species scavenging. | Doxycycline and minocycline have shown significant anti-inflammatory and antioxidant effects in preclinical studies. nih.govnih.gov |
| Oncology | Induction of apoptosis in cancer cells, inhibition of angiogenesis. | Some tetracycline analogs have demonstrated anti-tumor properties in experimental models. nih.gov |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound-Like Compounds
The discovery and development of new antibiotics is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize this endeavor. nih.govastrazeneca.comresearchgate.netnih.gov For this compound-like compounds, AI and ML can be applied across the entire discovery and optimization pipeline.
In the initial stages, AI algorithms can be used for de novo drug design, generating novel molecular structures with desired antibacterial properties and the ability to overcome known resistance mechanisms. nih.gov These algorithms can learn from vast datasets of existing chemical compounds and their biological activities to predict the properties of new, un-synthesized molecules. astrazeneca.comresearchgate.net This in silico screening allows for the prioritization of the most promising candidates for chemical synthesis and biological testing, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov
Once lead compounds are identified, ML models can be employed to optimize their pharmacological properties, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net By predicting these properties with a high degree of accuracy, researchers can make more informed decisions about which analogs to advance through the development pipeline. Furthermore, AI can aid in identifying potential drug-drug interactions and predicting the optimal patient populations for a given this compound analog. nih.gov
| Application of AI/ML | Description | Potential Impact on this compound Analog Development |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. | Accelerated discovery of this compound-like compounds with novel mechanisms of action or improved resistance profiles. nih.gov |
| In Silico Screening | Predicting the biological activity and properties of large virtual libraries of compounds. | More efficient identification of promising lead candidates for synthesis and testing. nih.gov |
| ADMET Prediction | Using machine learning models to predict the pharmacokinetic and toxicological properties of compounds. | Early identification and optimization of analogs with favorable drug-like properties. researchgate.net |
Development of Advanced Delivery Systems for Targeted this compound Activity
The efficacy of an antibiotic is not solely dependent on its intrinsic activity but also on its ability to reach the site of infection at a sufficient concentration. Advanced drug delivery systems offer a promising strategy to enhance the therapeutic index of this compound analogs by enabling targeted delivery and controlled release. nih.govrsc.orgprimescholars.comresearchgate.net
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can encapsulate this compound, protecting it from degradation in the body and facilitating its transport to the site of infection. nih.govrsc.org The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on the surface of bacteria or infected cells. rsc.org This targeted approach can increase the local concentration of the drug at the infection site, thereby enhancing its efficacy while minimizing systemic exposure and potential side effects. nih.govastrazeneca.com
Furthermore, stimuli-responsive drug delivery systems are being developed that can release their this compound payload in response to specific triggers at the site of infection, such as changes in pH or the presence of bacterial enzymes. nih.gov This controlled release mechanism can help to maintain a therapeutic concentration of the drug over an extended period, reducing the frequency of administration and improving patient compliance.
| Delivery System | Description | Potential Benefits for this compound Analogs |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Enhanced drug solubility, protection from degradation, and potential for surface modification for targeted delivery. rsc.org |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can encapsulate or adsorb drugs. | Controlled and sustained drug release, improved stability, and opportunities for targeted delivery. nih.gov |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. | Solubilization of poorly water-soluble drugs and potential for targeted delivery. nih.gov |
Collaborative Research Frameworks for Accelerating this compound Analog Development
The development of new antibiotics is a complex and multifaceted challenge that requires a collaborative effort from academia, industry, and government. nih.govnih.gov Establishing robust collaborative research frameworks is crucial for accelerating the development of this compound analogs and ensuring their successful translation from the laboratory to the clinic.
Public-private partnerships (PPPs) play a vital role in bridging the "valley of death" in antibiotic development, where promising preclinical candidates often fail to attract the necessary funding for clinical trials. nih.gov Organizations like the Combating Antibiotic-Resistant Bacteria Biopharmaceutical Accelerator (CARB-X) and the Global Antibiotic Research and Development Partnership (GARDP) provide funding and technical support to small and medium-sized enterprises and academic research groups working on innovative antibiotic discovery projects. nih.gov
International collaborations are also essential for sharing data, resources, and expertise. nih.gov Networks such as the Joint Programming Initiative on Antimicrobial Resistance (JPIAMR) facilitate transnational research projects and help to coordinate global efforts to combat antibiotic resistance. By fostering a collaborative ecosystem, these frameworks can de-risk the development of this compound analogs, attract investment, and ultimately bring new and effective treatments to patients in need.
| Collaborative Framework | Role in Antibiotic Development | Examples |
| Public-Private Partnerships (PPPs) | Provide funding, resources, and expertise to bridge the gap between early-stage research and clinical development. | CARB-X, GARDP. nih.gov |
| International Research Networks | Facilitate transnational collaboration, data sharing, and coordination of research efforts. | JPIAMR. nih.gov |
| Academic-Industry Collaborations | Combine the innovative basic research of academia with the drug development and commercialization expertise of the pharmaceutical industry. | University-biotech partnerships. |
Q & A
Q. What frameworks ensure rigorous formulation of hypotheses when investigating this compound’s dual agonist/antagonist behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
